Demoxytocin

概要

説明

準備方法

合成経路および反応条件: デモキシトシンは、オキシトシンの先頭のシステインをβ-メルカプトプロピオン酸で置換することにより合成されます。 合成には硫黄-硫黄架橋の形成が含まれ、これはペプチドの安定性と活性に不可欠です . 反応条件には通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合を形成するためのカップリング剤の使用が含まれます。

工業生産方法: デモキシトシンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、固相ペプチド合成(SPPS)が含まれ、これにより、成長中のペプチド鎖にアミノ酸を順次添加することができます。 この方法は効率的であり、高純度のペプチドを大量に製造できます .

3. 化学反応解析

反応の種類: デモキシトシンは、以下を含むさまざまな化学反応を起こします。

酸化: ペプチド中の硫黄原子は酸化されてジスルフィド架橋を形成することができ、これはペプチドの安定性に不可欠です。

還元: ジスルフィド架橋は、遊離チオール基に還元することができ、その後、さらなる反応に参加できます。

一般的な試薬と条件:

酸化: 過酸化水素またはヨウ素を酸化剤として使用できます。

還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールを還元剤として使用できます。

置換: アミノ酸誘導体と、N、N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤が一般的に使用されます.

形成される主な生成物: これらの反応から形成される主な生成物には、安定性、活性、または結合特性が変化した修飾ペプチドが含まれます。 たとえば、酸化は安定なジスルフィド架橋ペプチドを形成し、還元は遊離チオール含有ペプチドを生成します .

4. 科学研究への応用

デモキシトシンは、さまざまな科学研究に幅広く応用されています。

化学反応の分析

Types of Reactions: Demoxytocin undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the peptide can be oxidized to form disulfide bridges, which are essential for the peptide’s stability.

Reduction: Disulfide bridges can be reduced to free thiol groups, which can then participate in further reactions.

Substitution: The amino acid residues in the peptide can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.

Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are commonly used.

Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, activity, or binding properties. For example, oxidation forms stable disulfide-bridged peptides, while reduction yields free thiol-containing peptides .

科学的研究の応用

Demoxytocin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.

Biology: It is used to investigate the role of oxytocin and its analogues in various biological processes, including labor induction and lactation.

Medicine: It is used clinically to induce labor, promote lactation, and treat puerperal mastitis.

Industry: It is used in the pharmaceutical industry for the production of oxytocic drugs.

作用機序

デモキシトシンは、標的細胞の表面にあるオキシトシン受容体に結合することで効果を発揮します。この結合は、細胞膜のカルシウムイオンに対する透過性を高め、細胞内カルシウムレベルの上昇につながります。 カルシウムレベルの上昇は、子宮や乳腺などの平滑筋細胞の収縮を刺激します . このメカニズムはオキシトシンと似ていますが、デモキシトシンはより強力で、半減期が長くなっています .

類似化合物:

オキシトシン: オキシトシンと同様のオキシトシン作用がありますが、半減期が短く、効力が低いです。

カルベトシン: オキシトシンの合成アナログで、半減期が長く、分娩誘発と産後出血予防に同様の用途があります。

デモキシトシンの独自性: デモキシトシンは、オキシトシンと比較して、効力が強く、半減期が長い点が特徴です。 また、口腔内投与が可能で、静脈内投与に代わる非侵襲的な選択肢を提供します .

類似化合物との比較

Oxytocin: The natural peptide hormone with similar oxytocic effects but a shorter half-life and lower potency.

Carbetocin: A synthetic analogue of oxytocin with a longer half-life and similar applications in labor induction and postpartum hemorrhage prevention.

Desmopressin: A synthetic analogue of vasopressin with antidiuretic effects but no oxytocic activity.

Uniqueness of Demoxytocin: this compound is unique due to its higher potency and longer half-life compared to oxytocin. It is also administered buccally, which offers a non-invasive alternative to intravenous administration .

生物活性

Demoxytocin, a synthetic analogue of oxytocin, exhibits significant biological activity primarily in the fields of obstetrics and gynecology. Its structure closely resembles that of oxytocin, but it is noted for being more potent and having a longer half-life. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is chemically characterized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(3-mercaptopropanoic acid) oxytocin |

| Molecular Formula | C₄₃H₆₅N₁₁O₁₂S₂ |

| Molar Mass | 992.18 g/mol |

| Administration Route | Buccal |

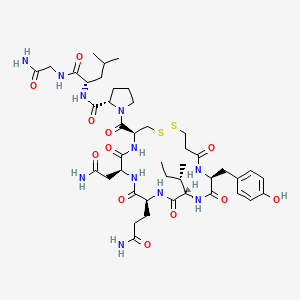

This compound's amino acid sequence is Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, where Mpa represents β-mercaptopropionic acid .

This compound functions similarly to oxytocin by binding to oxytocin receptors (OTRs), which are G-protein-coupled receptors found in various tissues, including the uterus and mammary glands. Upon binding, this compound activates intracellular signaling pathways that lead to uterine contractions and milk ejection during lactation. The differential location of OTRs within cellular microdomains can influence the downstream signaling pathways, affecting cellular proliferation and other physiological responses .

Clinical Applications

This compound is primarily used for:

- Induction of Labor : It is administered to facilitate childbirth by stimulating uterine contractions.

- Promotion of Lactation : It aids in milk ejection during breastfeeding.

- Treatment of Puerperal Mastitis : It helps alleviate inflammation in postpartum women.

Comparative Efficacy in Labor Induction

A study comparing the efficacy of this compound with prostaglandin E2 (PGE2) for labor induction revealed notable differences:

| Treatment Group | Success Rate (%) | Statistical Significance |

|---|---|---|

| PGE2 | 82.0 | p < 0.001 |

| This compound | 63.4 |

The results indicated a significantly higher success rate for PGE2 compared to this compound, particularly in patients with a Bishop score of 5 or less . However, no significant differences were observed in fetal distress or delivery methods between the two groups.

Study on Oxytocin Response

A case-control study examined the response of plasma oxytocin levels in patients with arginine vasopressin deficiency compared to healthy controls after administration of MDMA. The findings indicated that healthy controls exhibited a significantly higher increase in oxytocin levels than patients with deficiency, suggesting potential implications for understanding oxytocin dynamics in clinical settings .

Induction Success Rates

Another randomized study involving 387 patients assessed the effectiveness of oral prostaglandin E2 versus this compound for labor induction. The results supported the notion that while both treatments were effective, PGE2 yielded better outcomes overall .

Research Findings and Implications

Research has shown that this compound's pharmacokinetics allow for effective buccal administration, making it a favorable option compared to intravenous oxytocin. Its prolonged action facilitates sustained uterine contractions necessary during labor . Furthermore, studies suggest that the drug may have additional benefits in reducing maternal morbidity associated with postpartum complications .

特性

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWGUNQAMYZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861739 | |

| Record name | 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(butan-2-yl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-78-0 | |

| Record name | Demoxytocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。